Kalopanaxsaponin H
Description
Chemical Identity and Natural Occurrence
Systematic Nomenclature and Structural Characterization
IUPAC Name and Molecular Formula Analysis
Kalopanaxsaponin H is chemically defined by its IUPAC name: (4aR,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid .
Key structural features :
- Molecular formula : $$ \text{C}{47}\text{H}{76}\text{O}_{17} $$
- Molecular weight : 912.5 g/mol
- Canonical SMILES :
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O
| Property | Value |
|---|---|
| IUPAC Name | See above |
| Molecular Formula | $$ \text{C}{47}\text{H}{76}\text{O}_{17} $$ |
| Molecular Weight | 912.5 g/mol |
| Canonical SMILES | As above |
The compound’s structure includes a triterpenoid aglycone core (oleanane-type) linked to multiple sugar moieties, contributing to its high molecular weight and hydrophilicity.
Stereochemical Configuration and Isomeric Considerations
This compound exhibits complex stereochemistry, with defined configurations at critical positions:
- Stereoisomerism : The (4aR,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS) configuration ensures specific spatial arrangements critical for biological activity .
- Glycosidic linkages : Multiple sugar units (e.g., arabinose, rhamnose) are attached via β- or α-glycosidic bonds, influencing solubility and receptor interactions .
Isomeric relationships :
this compound is distinct from related saponins like kalopanaxsaponin I and hederagenin (a common aglycone) due to variations in sugar attachments and hydroxyl group positions . Metabolic studies reveal that intestinal microflora can convert this compound into hederagenin, highlighting its structural lability .
Botanical Sources and Ethnopharmacological Context
Distribution in Kalopanax pictus (Araliaceae Family)
Kalopanax pictus (syn. Kalopanax septemlobus) is a deciduous tree native to East Asia, traditionally used for treating rheumatoid arthritis, inflammation, and neuralgia .
Key observations :
- Tissue specificity : this compound is primarily isolated from the stem bark, which contains high concentrations of triterpenoid saponins .
- Co-occurring compounds : The plant’s saponin profile includes kalopanaxsaponins A, B, and I, as well as hederagenin derivatives .
Occurrence in Related Medicinal Plants (Hedera spp.)
While this compound is most closely associated with Kalopanax pictus, structurally related saponins are found in Hedera species (e.g., Hedera helix). For example:
Extraction and Isolation Methodologies
Solvent Partitioning Techniques for Saponin Enrichment
Saponins like this compound are typically extracted using polar solvents due to their glycosidic nature.
Protocols from Kalopanax pictus studies :
- Methanol extraction : Dried bark is extracted with 80% methanol under reflux, yielding a crude extract enriched in saponins .
- Partitioning :
| Solvent | Purpose | Yield (Saponins) |
|---|---|---|
| 80% MeOH | Initial extraction | High |
| EtOAc | Remove non-polar compounds | Low |
| BuOH | Enrich saponins | Moderate |
Chromatographic Purification Strategies
Chromatography is essential for isolating this compound from complex mixtures.
Key methods :
- Silica gel column chromatography :
- MPLC (Medium-Pressure Liquid Chromatography) :
Analytical validation :
Properties
IUPAC Name |
(4aR,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H76O17/c1-22-30(51)36(63-38-34(55)33(54)32(53)26(19-48)61-38)35(56)39(60-22)64-37-31(52)25(50)20-59-40(37)62-29-11-12-43(4)27(44(29,5)21-49)10-13-46(7)28(43)9-8-23-24-18-42(2,3)14-16-47(24,41(57)58)17-15-45(23,46)6/h8,22,24-40,48-56H,9-21H2,1-7H3,(H,57,58)/t22-,24-,25-,26+,27+,28+,29-,30-,31-,32+,33-,34+,35+,36+,37?,38-,39-,40-,43-,44-,45+,46+,47+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXYFWUYMQOLRN-VSLJUTLUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H76O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
913.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128730-82-5 | |
| Record name | Kalopanaxsaponin H | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128730825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions. The synthetic route typically starts with the formation of the polycyclic framework, followed by the introduction of hydroxyl groups and the carboxylic acid group. Common reagents used in these reactions include strong acids and bases, oxidizing agents, and protecting groups to ensure selective reactions at specific sites.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include purification steps such as crystallization or chromatography to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution Reagents: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce an alcohol.
Scientific Research Applications
Anti-Inflammatory Effects
Kalopanaxsaponin H has been shown to exhibit significant anti-inflammatory properties. Research indicates that it can inhibit the activation of nuclear factor-kappa B (NF-κB) and reduce the expression of pro-inflammatory cytokines.
- Mechanism of Action : this compound inhibits interleukin-1 receptor-associated kinase (IRAK)-1 activation, which is crucial in the inflammatory response. It has been demonstrated to decrease levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) while increasing anti-inflammatory cytokine IL-10 levels in lipopolysaccharide-stimulated macrophages .
- Case Study : In an experimental colitis model using mice, this compound significantly ameliorated symptoms by reducing inflammatory markers and improving overall health outcomes .
Anti-Cancer Properties
This compound has shown promise as an anti-cancer agent, particularly against breast cancer and other tumor types.
- Inhibition of Cancer Cell Invasion : Studies have demonstrated that this compound inhibits the invasion of MCF-7 human breast cancer cells by blocking the activation of matrix metalloproteinase-9 (MMP-9), a key enzyme involved in cancer metastasis .
- Cytotoxicity : In vivo experiments have indicated that treatment with this compound can significantly reduce tumor growth in models such as Colon 26 and Lewis lung carcinoma, leading to increased survival rates in treated mice .
Immune Enhancement
Recent studies have highlighted the immune-enhancing effects of this compound when used in combination with other natural extracts.
- Synergistic Effects : A study involving co-treatment with extracts from Kalopanax pictus and Nelumbo nucifera showed enhanced immune responses, including increased natural killer (NK) cell activity and improved cytokine profiles in splenocytes from immunosuppressed rats .
Antifungal Activity
This compound also exhibits antifungal properties, particularly against Candida albicans.
- Mechanism : It inhibits biofilm formation and hyphal development in Candida albicans, potentially making it a candidate for treating fungal infections without significant toxicity .
Data Summary Table
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins or enzymes, potentially altering their activity. The polycyclic framework may also interact with cell membranes or other cellular structures, influencing various biological processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Related Compounds
Structural Relationships
Kalopanaxsaponin H serves as a metabolic precursor to other saponins through hydrolysis by human intestinal bacteria. Key structural differences include:
| Compound | Core Structure | Sugar Moieties | Key Metabolic Products |
|---|---|---|---|
| This compound | Hederagenin | Arabinose, rhamnose, glucose at C-3/C-28 | Kalopanaxsaponin A, I, hederagenin |
| Kalopanaxsaponin A | Hederagenin | Arabinose, rhamnose at C-3 | Hederagenin, monodesmosides |
| Kalopanaxsaponin I | Hederagenin | Glucose, arabinose at C-28 | Hederagenin |
| Hederagenin | Triterpene aglycone | None | N/A |
- Critical Structural Features: The C-3 arabinosyl group in this compound blocks direct bioactivity but enables bacterial metabolism into active forms . Sugar linkage position (C-3 vs. C-28) determines solubility, membrane permeability, and interaction with cellular targets .
Bioactivity Profiles
Table 1: Comparative Bioactivities of Kalopanaxsaponins and Hederagenin
| Compound | Anti-Inflammatory | Antidiabetic | Antimicrobial | Anticancer (Cytotoxicity) | Neuroprotective |
|---|---|---|---|---|---|
| This compound | Low | Indirect* | Moderate | Not studied | Not reported |
| Kalopanaxsaponin A | High† | High‡ | Low | High§ | High¶ |
| Kalopanaxsaponin I | Moderate | Moderate | Low | High§ | Not reported |
| Hederagenin | Moderate | Moderate | Low | Moderate | Low |
Notes:
- Anti-inflammatory : Kalopanaxsaponin A inhibits JNK/NF-κB/AP-1 pathways, reduces ROS, and upregulates HO-1 in microglia .
- Antidiabetic : this compound is inactive until metabolized into Kalopanaxsaponin A and hederagenin, which enhance insulin signaling .
- Anticancer : Kalopanaxsaponins A and I induce apoptosis in HepG2 cells at IC₅₀ values of 6 μM and 3 μM, respectively .
- Neuroprotective : Kalopanaxsaponin A enhances BDNF and p-CREB expression, reversing memory deficits in mice .
Mechanistic and Metabolic Differences
Metabolic Pathways
Key Functional Pathways
| Compound | Primary Targets | Downstream Effects |
|---|---|---|
| This compound | Intestinal microbiota | Generates active metabolites (A, I) |
| Kalopanaxsaponin A | JNK, NF-κB, HO-1, acetylcholinesterase | Reduces TNF-α, ROS; enhances BDNF/p-CREB |
| Hederagenin | COX-2, iNOS | Moderate anti-inflammatory/antioxidant |
Biological Activity
Kalopanaxsaponin H, a triterpenoid saponin derived from the plant Kalopanax pictus, has garnered attention due to its potential biological activities, particularly in anti-inflammatory and immune-enhancing effects. This article reviews the current understanding of the biological activity of this compound, supported by research findings, case studies, and a comparative analysis of its effects.
Overview of this compound
This compound is part of a class of compounds known as saponins, which are characterized by their surfactant properties and diverse biological activities. These compounds are often studied for their potential therapeutic applications in various diseases, including inflammation and cancer.
Anti-Inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated that it inhibits the expression of pro-inflammatory markers such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated microglial cells. This inhibition was associated with a decrease in reactive oxygen species (ROS) production and an increase in the expression of the anti-inflammatory cytokine interleukin-10 (IL-10) .
Table 1: Summary of Anti-Inflammatory Effects
| Compound | Mechanism of Action | Key Findings |
|---|---|---|
| This compound | Inhibits iNOS, COX-2, TNF-α | Reduces LPS-induced inflammation in microglia |
| Kalopanaxsaponin A | Similar to H, with additional effects on NF-κB | Enhances IL-10 expression; reduces ROS levels |
Immune System Modulation
This compound also plays a role in modulating immune responses. In an experimental model involving cyclophosphamide-induced immunosuppression, co-treatment with extracts containing Kalopanaxsaponin significantly enhanced natural killer (NK) cell activity and restored cytokine production to normal levels . This suggests that this compound could be beneficial for enhancing immune function in immunocompromised individuals.
Case Studies and Research Findings
- Study on Anti-Inflammatory Mechanisms : A detailed examination of the mechanisms by which this compound exerts its anti-inflammatory effects revealed that it specifically inhibits the phosphorylation of JNK and the DNA binding activities of NF-κB and AP-1. This pathway is crucial for the expression of inflammatory genes .
- Immune Enhancement Research : In a study assessing the effects of Kalopanax pictus extracts on immune function, it was found that treatment led to significant increases in macrophage viability and cytokine production, indicating a robust immune-enhancing effect . The study highlighted that these effects were dose-dependent, with optimal concentrations yielding the best results.
- Comparative Analysis with Other Saponins : Research comparing this compound with other saponins like Kalopanaxsaponin A showed similar anti-inflammatory profiles but noted differences in potency and specific pathways affected. This comparison is crucial for understanding its therapeutic potential relative to other compounds .
Q & A
Q. What are the key structural and chemical identifiers for Kalopanaxsaponin H?
this compound (CAS: 128730-82-5) is a triterpenoid saponin with the IUPAC name (4aR,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4... Its structure includes a glycosylated oleanane-type triterpene core, critical for bioactivity. Analytical methods like NMR, HPLC-MS, and X-ray crystallography are recommended for identity confirmation .
Q. What synthesis routes exist for this compound?
One reported method involves the semi-synthesis of this compound from macranthoside A (灰毡毛忍冬皂苷甲) with a yield of ~27%. Key steps include regioselective glycosylation and enzymatic hydrolysis. Optimization of reaction conditions (e.g., temperature, catalysts) is essential to improve yield .
| Synthesis Route | Starting Material | Key Steps | Yield |
|---|---|---|---|
| Semi-synthesis | Macranthoside A | Glycosylation, hydrolysis | 27% |
Q. What biological activities are associated with this compound?
this compound exhibits antioxidant, anti-inflammatory, neuroprotective, and antidiabetic properties. For example:
- Antioxidant : Scavenges free radicals via redox-active hydroxyl groups .
- Anti-inflammatory : Inhibits NF-κB and MAPK pathways in macrophage models .
- Neuroprotective : Reduces oxidative stress in neuronal cells . Validate these activities using assays like DPPH (antioxidant), LPS-stimulated cytokine release (anti-inflammatory), and SH-SY5Y cell models (neuroprotection) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivities of this compound?
Discrepancies in efficacy (e.g., varying IC₅₀ values across studies) may arise from differences in experimental models (cell lines vs. animal studies) or compound purity. To address this:
Q. What experimental frameworks are optimal for studying this compound’s mechanisms?
Apply the PICO framework to define:
- Population : Specific cell types (e.g., murine macrophages) or disease models (e.g., diabetic rats).
- Intervention : Dose ranges (e.g., 10–100 μM in vitro) and administration routes (oral vs. intraperitoneal).
- Comparison : Positive controls (e.g., dexamethasone for anti-inflammatory assays).
- Outcome : Quantifiable endpoints (e.g., IL-6 suppression, NF-κB phosphorylation ). Ensure feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
Q. How can researchers elucidate this compound’s role in TLR4/NF-κB signaling?
- In vitro : Treat LPS-stimulated macrophages with this compound and measure IRAK-1 phosphorylation, IκB-α degradation, and nuclear translocation of NF-κB p65 via immunoblotting .
- In vivo : Use TNBS-induced colitis models to correlate clinical symptoms (e.g., colon length, weight loss) with pathway inhibition .
- Data interpretation : Compare results to structurally similar saponins (e.g., Kalopanaxsaponin A) to identify structure-activity relationships .
Q. What methodologies are recommended for optimizing this compound extraction?
Ethanol reflux extraction is commonly used for saponins. Key parameters include:
- Solvent ratio : 70–80% ethanol for polarity balance.
- Temperature : 60–80°C to prevent degradation.
- Validation : Quantify yields via HPLC and confirm purity using TLC .
| Parameter | Optimal Range | Analytical Method |
|---|---|---|
| Ethanol concentration | 70–80% | HPLC |
| Extraction temperature | 60–80°C | Gravimetric analysis |
Methodological Guidance
Q. How to design a dose-response study for this compound?
- Range selection : Start with literature-based doses (e.g., 5–50 mg/kg in vivo ).
- Controls : Include vehicle and positive controls (e.g., metformin for antidiabetic studies).
- Endpoint measurement : Use ELISA for cytokines or colorimetric assays (e.g., Griess reagent for NO).
- Statistical rigor : Apply ANOVA with post-hoc tests to assess significance .
Q. What strategies mitigate oxidative degradation during this compound storage?
Q. How to address low bioavailability in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
